molecular formula C23H24N2O3S B2433358 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide CAS No. 941906-77-0

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide

Cat. No.: B2433358
CAS No.: 941906-77-0
M. Wt: 408.52
InChI Key: MRZCGWHAXZXYPW-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a synthetic chemical compound designed for research applications. It features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a naphthalene sulfonamide group . Compounds incorporating the tetrahydroquinoline structure have been investigated in various therapeutic areas, and sulfonamide functional groups are commonly explored for their antimicrobial properties and ability to interact with enzymes . Similarly, naphthalene-sulfonamide hybrids are of significant interest in drug discovery for their potential biological activities. This molecule is supplied exclusively for use in chemical biology, hit-to-lead optimization campaigns, and exploratory biological screening. Researchers can utilize it as a building block for synthesizing more complex molecules or as a reference standard in assay development. It is provided with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-16(2)15-25-21-12-11-19(14-18(21)10-13-23(25)26)24-29(27,28)22-9-5-7-17-6-3-4-8-20(17)22/h3-9,11-12,14,16,24H,10,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZCGWHAXZXYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing tetrahydroisoquinolines. For this compound, the cyclization of N-isobutyl-2-phenylethylamide derivatives using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) under reflux conditions yields the tetrahydroquinoline skeleton.

Example Protocol:

  • Substrate : 3-(4-Trifluoromethylphenylamino)valeric acid.
  • Conditions : P₂O₅ (20 eq.), MSA (30 eq.), toluene, 65–75°C, 2–4 hours.
  • Outcome : Cyclization to form 2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one.

Modifications for the target compound would involve substituting the trifluoromethyl group with an amine at position 6.

Povarov (Aza-Diels-Alder) Reaction

The Povarov reaction enables the construction of tetrahydroquinolines via a three-component coupling of aniline derivatives, aldehydes, and dienophiles. ZnCr₂O₄ nanocatalysts under ultrasonic irradiation (70°C, 50 minutes) enhance reaction efficiency.

Optimized Conditions:

Component Quantity Role
1-Aminonaphthylamine 1.00 mmol Amine source
Benzaldehyde 1.00 mmol Aldehyde
2,3-Dihydrofuran 3.00 mmol Dienophile
ZnCr₂O₄ nanocatalyst 5 mol% Catalyst
Toluene 3.00 mL Solvent

Yield : 78% after recrystallization.

Sulfonamide Bond Formation

Classical Sulfonyl Chloride Coupling

The final step involves reacting the tetrahydroquinoline amine with naphthalene-1-sulfonyl chloride. Triethylamine (TEA) in dichloromethane (DCM) is the standard base-solvent system.

Protocol:

  • Amine : 1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.00 mmol).
  • Sulfonyl chloride : Naphthalene-1-sulfonyl chloride (1.10 mmol).
  • Base : TEA (2.00 mmol), DCM, 0°C → room temperature, 6 hours.
  • Yield : 85–90% after recrystallization.

Green Chemistry Approaches

Ultrasonic irradiation reduces reaction times and improves yields. A study using TEA in tetrahydrofuran (THF) under ultrasound (40 kHz, 50°C) achieved 92% yield in 2 hours.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.02 (d, 6H, J = 6.6 Hz, isobutyl CH₃), 2.85 (m, 1H, isobutyl CH), 3.50 (t, 2H, J = 6.0 Hz, CH₂), 7.45–8.25 (m, 10H, aromatic protons).
  • ¹³C NMR : 178.9 ppm (C=O), 135.2–128.4 ppm (naphthalene carbons).

High-Resolution Mass Spectrometry (HRMS)

Observed : [M+H]⁺ = 409.1245 (C₂₃H₂₄N₂O₃S requires 409.1248).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Catalyst Advantages
Bischler-Napieralski 60–70 4–6 P₂O₅/MSA High regioselectivity
Povarov Reaction 78 0.83 ZnCr₂O₄ Ultrasonic acceleration
Reductive Amination 82 12 NaBH₃CN Mild conditions
Sulfonylation (TEA) 85–90 6 None Scalability
Sulfonylation (Ultrasound) 92 2 None Energy-efficient

Challenges and Optimization Opportunities

  • Steric Hindrance : The isobutyl group complicates sulfonylation; using bulkier bases (e.g., DMAP) may improve kinetics.
  • Oxidation Sensitivity : The 2-oxo group necessitates inert atmospheres during cyclization.
  • Catalyst Recovery : ZnCr₂O₄ nanocatalysts can be reused up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions: N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline moiety, potentially leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can alter the sulfonamide group, affecting the compound’s biological activity.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution can result in various functionalized naphthalene compounds .

Scientific Research Applications

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial activity due to their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies indicate that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide may retain similar antibacterial properties.

Antitumor Effects

Research has shown that compounds with similar structures exhibit significant anticancer activity. The tetrahydroquinoline scaffold in this compound is believed to interact with key signaling pathways involved in tumor growth and proliferation. Investigations into its efficacy against various cancer cell lines are ongoing, with promising results suggesting selective targeting of cancer cells.

Anti-inflammatory Activity

The sulfonamide moiety may also confer anti-inflammatory properties by modulating pathways involved in inflammatory responses. This aspect is particularly relevant for developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticancer properties against HCT116 and MCF7 cell lines; compounds exhibited IC50 values in the low micromolar range.
Study 2 Explored enzyme inhibition capabilities; showed potential as an α-glucosidase inhibitor relevant for Type 2 Diabetes Mellitus treatment.
Study 3 Evaluated anti-inflammatory effects; demonstrated modulation of pro-inflammatory cytokines in vitro.

Mechanism Elucidation

Detailed biochemical assays are needed to identify specific molecular targets and pathways affected by this compound.

Therapeutic Applications

Exploration into its use as a therapeutic agent for treating infections and cancers should be prioritized.

Structure–Activity Relationship (SAR)

Investigating how structural modifications influence biological activity could lead to the development of more potent derivatives.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Quinolone Derivatives: These compounds share the quinoline core and exhibit similar biological activities.

    Naphthalene Sulfonamides: Compounds with a naphthalene sulfonamide group have comparable chemical properties and applications.

Uniqueness: N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a sulfonamide derivative that combines a tetrahydroquinoline moiety with a sulfonamide group. This structural configuration suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, research findings, and relevant case studies.

Structural Overview

The compound can be represented by the following molecular formula and structure:

Property Details
Molecular Formula C₁₈H₁₈N₂O₂S
Molecular Weight 318.41 g/mol
CAS Number 941991-60-2

The presence of both the tetrahydroquinoline and sulfonamide groups is crucial for its biological activity. Sulfonamides are known for their antibacterial properties, while tetrahydroquinolines exhibit diverse pharmacological effects.

Antimicrobial Properties

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound demonstrate significant activity against various bacterial strains. For instance:

  • In vitro studies have shown that related compounds exhibit micromolar activity against several bacterial species, including strains resistant to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study focusing on similar tetrahydroquinoline derivatives reported the following findings:

  • Cell Line Studies : The compound exhibited cytotoxic effects on multiple cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MGC-803 (gastric cancer). The IC₅₀ values ranged from 0.4 µM to 10 µM depending on the specific cell line tested .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : It has been suggested that this compound can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized various sulfonamide derivatives and tested their anticancer efficacy against human cancer cell lines. The study found that compounds with similar structures to this compound had significant inhibitory effects on cell growth with IC₅₀ values as low as 0.4 µM against MGC-803 cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related sulfonamides demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide?

Methodological Answer:

  • Step 1: Intermediate Preparation
    Synthesize the tetrahydroquinolin-6-amine core via nitro reduction. For example, reduce 6-nitro-1-isobutyl-3,4-dihydroquinolin-2(1H)-one using hydrogen gas and Pd/C catalyst in ethanol (72.9% yield reported for analogous compounds) .
  • Step 2: Sulfonamide Coupling
    React the amine intermediate with naphthalene-1-sulfonyl chloride (CAS 15844-1A) under basic conditions (e.g., pyridine or Et3N) to form the sulfonamide bond. Use flash chromatography (e.g., Biotage systems with gradients of ethyl acetate/hexane) for purification .
  • Optimization Tips
    Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize unreacted amine.

Q. How can researchers purify this compound effectively?

Methodological Answer:

  • Flash Chromatography
    Use silica gel columns with mobile phases like dichloromethane/methanol (95:5) or ethyl acetate/hexane (gradient elution). Adjust based on compound polarity (retention factor ~0.3–0.5 on TLC) .
  • Recrystallization
    Dissolve crude product in hot ethanol or acetone, then cool slowly to induce crystallization. Filter and wash with cold solvent to remove impurities.

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR
    Key signals: Aromatic protons (δ 7.5–8.5 ppm for naphthalene), tetrahydroquinolin NH (δ ~6.8–7.1 ppm), and isobutyl CH2/CH3 (δ ~0.9–2.5 ppm) .
  • Mass Spectrometry (ESI-MS)
    Calculate exact mass using molecular formula (e.g., C23H25N2O3S: 409.15 g/mol). Match observed [M+H]+ with theoretical values (tolerance <5 ppm) .
  • HPLC Purity
    Use reversed-phase C18 columns (e.g., 90% water/acetonitrile gradient) to verify purity >95% .

Advanced Research Questions

Q. How can enantiomers of chiral tetrahydroquinoline sulfonamides be resolved?

Methodological Answer:

  • Chiral Supercritical Fluid Chromatography (SFC)
    Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO2 (0.2% diethylamine) at 100 bar. Optimize flow rate (50 mL/min) and injection volume (3 mL for 5.75 g/L sample) .
  • Stereochemical Assignment
    Compare optical rotation ([α]D) and retention times with enantiomerically pure standards. For example, (S)-enantiomers may elute earlier (RT = 2.42 min) than (R)-forms (RT = 3.30 min) .

Q. How should researchers design toxicological studies for naphthalene sulfonamide derivatives?

Methodological Answer:

  • Exposure Routes
    Follow ATSDR guidelines: Test inhalation, oral, and dermal routes in rodents. Use doses reflecting human exposure thresholds .
  • Endpoints
    Monitor hepatic/renal function (serum ALT, BUN), hematological parameters (RBC/WBC counts), and histopathology .
  • Controlled Variables
    Include vehicle controls and staggered dosing to distinguish compound-specific effects from solvent toxicity.

Q. How to address discrepancies in biological activity between enantiomers?

Methodological Answer:

  • Enantioselective Assays
    Test (R)- and (S)-forms separately in target assays (e.g., enzyme inhibition). Use chiral HPLC to confirm enantiomeric excess (ee >99%) .
  • Molecular Modeling
    Perform docking studies to compare binding modes. For example, (S)-enantiomers may exhibit better steric fit in hydrophobic pockets due to spatial orientation .

Q. What strategies optimize the tetrahydroquinoline core for enhanced target binding?

Methodological Answer:

  • Substituent Modifications
    Replace isobutyl with polar groups (e.g., dimethylaminoethyl) to improve solubility. Synthesize analogues via reductive amination or alkylation .
  • Bioisosteric Replacement
    Substitute naphthalene-1-sulfonamide with thiophene-2-carboximidamide (synthesis protocols in ). Compare IC50 values in dose-response assays.

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